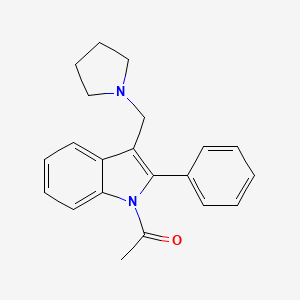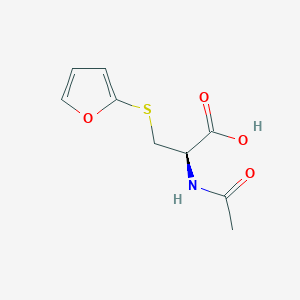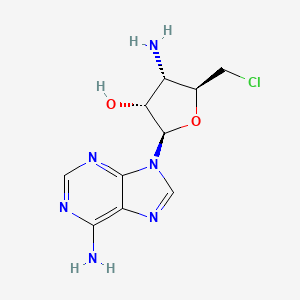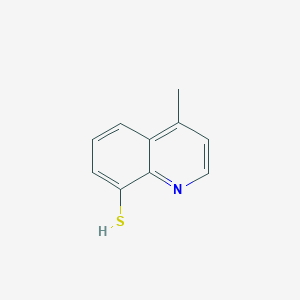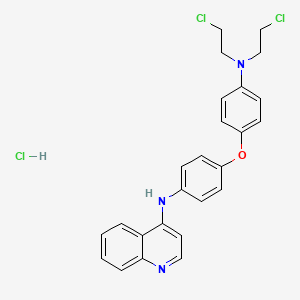![molecular formula C18H15N5 B12902453 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-93-2](/img/structure/B12902453.png)
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-(m-tolyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Análisis De Reacciones Químicas
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds in the pyrazolo[3,4-b]pyrazine family. Some similar compounds include:
1-phenyl-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar core structure but lacks the m-tolyl substituent.
1-phenyl-3-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazine: This compound has an additional m-tolyl group, which can influence its reactivity and interactions with molecular targets.
1-phenyl-5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyrazine:
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties. These differences can make it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
87594-93-2 |
|---|---|
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)21-17-12-19-18-16(22-17)11-20-23(18)15-8-3-2-4-9-15/h2-12H,1H3,(H,21,22) |
Clave InChI |
ZZJOICNETUKUJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)

![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
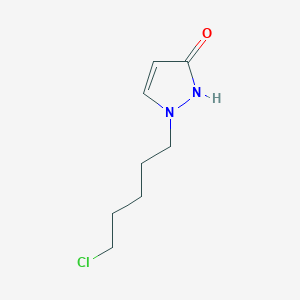
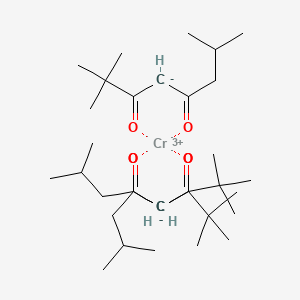
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

